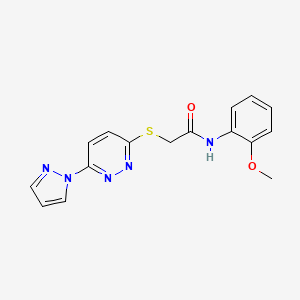

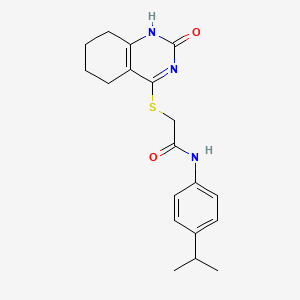

![molecular formula C10H8Cl2F3NO B3003788 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide CAS No. 929973-73-9](/img/structure/B3003788.png)

2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide is a compound that is structurally related to various propanamides synthesized for different applications, including organic electro-optic materials, tyrosinase and melanin inhibitors, analgesics, fluorescent ATRP initiators, and hybrid molecules with potential pharmacological activities. Although the exact compound is not directly mentioned in the provided papers, the related compounds provide insights into the potential characteristics and applications of 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide.

Synthesis Analysis

The synthesis of related propanamides typically involves acylation reactions, such as the Schotten-Baumann reaction, where amines are reacted with acyl chlorides to form amides . For instance, N-(2-chlorophenyl)-(1-propanamide) was synthesized using a standard method and purified by repeated crystallization . Similarly, various substituted phenyl butanamides were synthesized by reacting substituted anilines with 4-chlorobutanoyl chloride in an aqueous basic medium . These methods suggest that 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide could be synthesized through a similar acylation reaction using appropriate starting materials.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as UV-Vis, IR, NMR, and powder XRD . For example, the crystal structure of a fentanyl analogue was determined using X-ray crystallography, and its NMR spectroscopy data were compared with theoretical calculations . Another compound, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, was analyzed by NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction . These studies indicate that a detailed molecular structure analysis of 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide would likely involve similar analytical techniques.

Chemical Reactions Analysis

The chemical reactivity of propanamides can be inferred from the synthesis and subsequent reactions they undergo. For instance, the synthesized propanamides can be further reacted with other reagents to form more complex molecules, as seen in the synthesis of tyrosinase and melanin inhibitors . The reactivity of the amide group and the substituents on the phenyl ring can lead to a variety of chemical transformations, which could be explored for 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of propanamides are characterized by their spectroscopic data, which provide information on their purity, molecular conformation, and functional groups. For example, the FTIR spectroscopic study of N-monosubstituted propanamides helped establish the exact position of the N-H stretching band and assign different conformational isomers . The characterization of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide included IR, 1H-NMR, 13C-NMR, LC-MS, and CHN analysis, which are essential for understanding the compound's properties . These methods would be applicable to analyze the physical and chemical properties of 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide.

Aplicaciones Científicas De Investigación

HIV-1 Integrase Inhibition Research :A study by Penta et al. (2013) involved synthesizing a series of analogs related to 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide for evaluating their potential as HIV-1 integrase inhibitors. These compounds were characterized using various spectroscopic methods, but unlike other anti-integrase agents, none exhibited significant inhibition of HIV-1 integrase activities (Penta, Babu, Ganguly, & Murugesan, 2013).

Gene Expression Inhibition Studies :Research by Palanki et al. (2000) explored the structure-activity relationship of a compound structurally similar to 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide. This study aimed at enhancing the oral bioavailability of the compound, known to inhibit NF-kappaB and AP-1 transcription factors (Palanki et al., 2000).

Tyrosinase and Melanin Inhibition Research :Raza et al. (2019) synthesized and evaluated different N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, including compounds related to 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide. These compounds showed promise as inhibitors of mushroom tyrosinase and melanin, indicating potential for use in depigmentation drug development (Raza, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Hassan, Abbas, Hong, Shah, Shahid, & Seo, 2019).

Cancer Chemotherapy Research :A study by Camerman, Smith, & Camerman (1978) analyzed the molecular structure of compounds, including 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide derivatives. These compounds were identified as inhibitors of dihydrofolate reductase, showing clinical promise for use in cancer chemotherapy (Camerman, Smith, & Camerman, 1978).

Solubility and Dissolution Studies :Pascual, Donnellan, Glennon, Kamaraju, & Jones (2017) conducted experimental and modeling studies on the solubility of 2-chloro-N-(4-methylphenyl)propanamide, a closely related compound. The study aimed to understand its solubility in different solvent mixtures, which is crucial for pharmaceutical applications (Pascual, Donnellan, Glennon, Kamaraju, & Jones, 2017).

Mecanismo De Acción

Target of Action

The primary target of 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide is D-alanine–D-alanine ligase . This enzyme plays a crucial role in bacterial cell wall synthesis, making it a popular target for antibacterial drugs .

Mode of Action

It is believed to interact with its target enzyme, inhibiting its function and thereby disrupting the synthesis of the bacterial cell wall . This leads to the death of the bacterial cells.

Pharmacokinetics

Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability .

Result of Action

The result of the compound’s action is the death of bacterial cells. By inhibiting a crucial enzyme in the cell wall synthesis pathway, it causes the bacterial cell wall to weaken and eventually rupture, leading to cell death .

Propiedades

IUPAC Name |

2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2F3NO/c1-5(11)9(17)16-8-3-2-6(12)4-7(8)10(13,14)15/h2-5H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMAMOGLJJAPISH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=C(C=C1)Cl)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

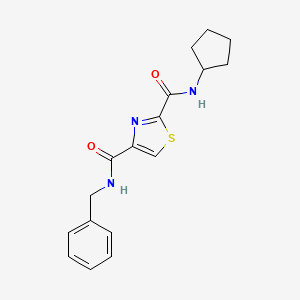

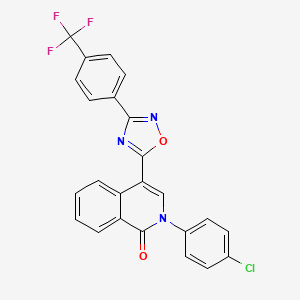

![3,6-Diamino-2-(4-chlorobenzoyl)-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B3003707.png)

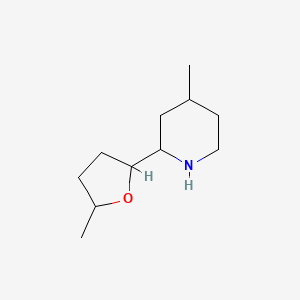

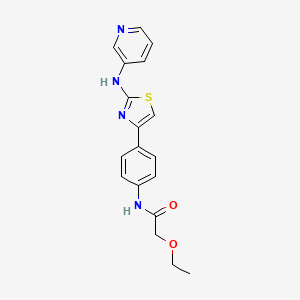

![2-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B3003715.png)

![4-fluoro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B3003720.png)

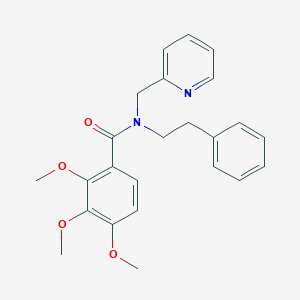

![N-(4-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B3003723.png)

![1-[(1S)-1-Azidoethyl]-3-fluorobenzene](/img/structure/B3003725.png)

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3003727.png)

![4-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B3003728.png)